![molecular formula C14H14FNO B5721679 (3-fluorophenyl)(3-methoxybenzyl)amine](/img/structure/B5721679.png)
(3-fluorophenyl)(3-methoxybenzyl)amine
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Overview
Description
(3-fluorophenyl)(3-methoxybenzyl)amine is a chemical compound that is used in scientific research for its potential therapeutic properties. It is a member of the phenethylamine class of compounds, which are known to have various effects on the central nervous system. The purpose of
Mechanism of Action
The mechanism of action of (3-fluorophenyl)(3-methoxybenzyl)amine is not fully understood, but it is thought to involve the modulation of neurotransmitter levels in the brain. Specifically, it is believed to increase the levels of serotonin and dopamine, which are known to be involved in the regulation of mood and motivation.
Biochemical and Physiological Effects
Studies have shown that (3-fluorophenyl)(3-methoxybenzyl)amine has antidepressant-like effects in animal models. It has also been found to reduce anxiety-like behavior in rodents. Additionally, it has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using (3-fluorophenyl)(3-methoxybenzyl)amine in lab experiments is its high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
Future Directions
There are several future directions for research on (3-fluorophenyl)(3-methoxybenzyl)amine. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of the compound, which will be important for the development of new drugs based on its structure.
Synthesis Methods
The synthesis of (3-fluorophenyl)(3-methoxybenzyl)amine involves the reaction of 3-fluoroaniline with 3-methoxybenzyl chloride in the presence of a base. The resulting product is then purified using chromatography techniques. This method has been reported to yield high purity and yield of the compound.
Scientific Research Applications
(3-fluorophenyl)(3-methoxybenzyl)amine has been studied for its potential therapeutic properties, particularly as a treatment for depression and anxiety disorders. It has been shown to have a high affinity for the serotonin transporter, which is a target for many antidepressant drugs. Additionally, it has been found to have a moderate affinity for the dopamine transporter, which is involved in the regulation of mood and motivation.
properties
IUPAC Name |
3-fluoro-N-[(3-methoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-7-2-4-11(8-14)10-16-13-6-3-5-12(15)9-13/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRCYGNRTYZJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5461673 |
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